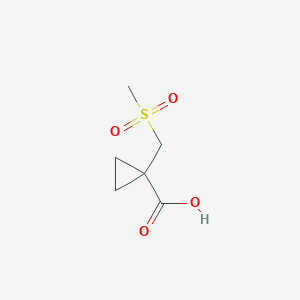

1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1710293-51-8 . It has a molecular weight of 178.21 and is typically available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H10O4S/c1-11(9,10)4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8)" . This indicates that the compound contains a cyclopropane ring with a carboxylic acid group and a methylsulfonyl group attached.

Physical and Chemical Properties Analysis

Scientific Research Applications

Cyclopropane Derivatives Synthesis

Cyclopropane derivatives, including those related to "1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid", have been explored for their synthetic utility and potential in creating novel organic compounds. Research by Liu et al. (2008) introduced 1-(arylsulfonyl)cyclopropanol as a new cyclopropanone equivalent, highlighting its application in synthesizing 1-alkynyl cyclopropylamines through reactions with terminal acetylenes and disubstituted amines (Liu, An, Jiang, & Chen, 2008).

Bioactive Molecule Synthesis

The synthesis and application of cyclopropane-containing compounds extend to the development of bioactive molecules. Ghosh et al. (2023) demonstrated the synthesis of 2-nitro-cyclopropyl-1-carbonyl compounds from unsaturated carbonyl compounds and nitromethane, offering a pathway to cyclopropyl-amino acids, which are found in biologically active compounds and natural products (Ghosh, Lipisa, Fridman, & Szpilman, 2023).

Novel Heterocyclic Systems

The creation of novel heterocyclic systems using cyclopropane derivatives has been reported, with research by Szakonyi et al. (2002) focusing on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives. This work illustrates the versatility of cyclopropane derivatives in constructing complex molecular architectures (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Biological Activities of Cyclopropane Moieties

Coleman and Hudson (2016) discussed the biological diversity and activities of natural products containing cyclopropane moieties, including antimicrobial, antiviral, and antitumoral properties. This research underscores the importance of cyclopropane derivatives, such as "this compound", in the discovery and development of new therapeutic agents (Coleman & Hudson, 2016).

Inhibition Studies

Research has also explored the inhibition properties of cyclopropane derivatives. Dourtoglou and Koussissi (2000) investigated the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, illustrating the potential of cyclopropane derivatives in regulating plant growth and ripening processes (Dourtoglou & Koussissi, 2000).

Safety and Hazards

Properties

IUPAC Name |

1-(methylsulfonylmethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPHSZJXFMAZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate](/img/structure/B2629643.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2629644.png)

![N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2629648.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2629649.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2629652.png)